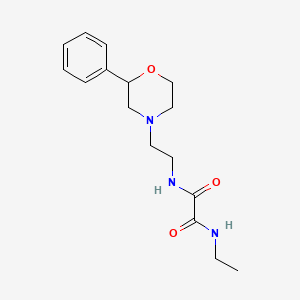
N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as E-4031, is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This compound has been widely used in scientific research to study the roles of IKr channels in cardiac electrophysiology and arrhythmogenesis.
Mecanismo De Acción
N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. IKr channels are responsible for repolarizing the cardiac action potential and maintaining normal cardiac rhythm. Blockade of IKr channels by this compound prolongs the action potential duration and QT interval, which can lead to arrhythmogenesis under certain conditions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cardiac cells. These effects include:
- Blockade of IKr channels and prolongation of the action potential duration and QT interval
- Inhibition of the hERG potassium channel, which is the molecular target of many proarrhythmic drugs
- Modulation of intracellular calcium handling and contractility in cardiac myocytes
- Induction of early afterdepolarizations (EADs) and triggered activity in isolated cardiac cells and tissues
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency and selectivity for IKr channels
- Availability of commercial sources and standardized protocols for use
- Ability to induce arrhythmias and study proarrhythmic mechanisms
Some of the limitations include:
- Potential off-target effects on other ion channels and receptors
- Species and tissue-specific differences in sensitivity and response to this compound
- Limited use in in vivo studies due to poor bioavailability and pharmacokinetics
Direcciones Futuras
There are several future directions for the use of N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in scientific research. Some of these include:
- Development of more selective and potent IKr blockers for use in basic and translational research
- Investigation of the molecular mechanisms underlying this compound-induced arrhythmogenesis and proarrhythmic drug effects
- Evaluation of the effects of this compound on cardiac remodeling and heart failure
- Use of this compound in drug discovery and safety pharmacology assays to identify potential proarrhythmic compounds
Conclusion:
This compound is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This compound has been widely used in scientific research to study the roles of IKr channels in cardiac electrophysiology and arrhythmogenesis. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in basic and translational research.
Métodos De Síntesis
N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that can be prepared by the reaction of N-ethyl-N-(2-hydroxyethyl)oxalamide with 2-phenylmorpholine in the presence of a base such as potassium carbonate. The resulting product can be purified by recrystallization from ethanol or other solvents. The chemical structure of this compound is shown below:
Aplicaciones Científicas De Investigación
N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been used extensively in scientific research to investigate the role of IKr channels in cardiac physiology and pathophysiology. For example, this compound has been used to study the effects of IKr blockade on cardiac action potentials, QT interval prolongation, and arrhythmogenesis. This compound has also been used to evaluate the pharmacological properties of other drugs that affect IKr channels, such as antiarrhythmic agents and proarrhythmic drugs.
Propiedades
IUPAC Name |
N-ethyl-N'-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-17-15(20)16(21)18-8-9-19-10-11-22-14(12-19)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBMANPBQIJKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-dimethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2901779.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2901780.png)
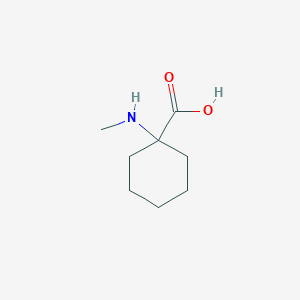
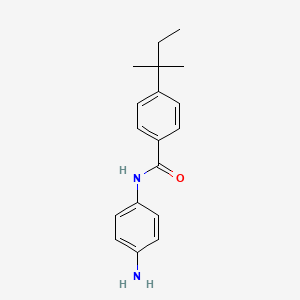
![2-Oxo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3H-1,3-benzoxazole-5-sulfonamide](/img/structure/B2901783.png)
![Methyl 2-[(2S,4R)-2-(trifluoromethyl)piperidin-4-yl]acetate;hydrochloride](/img/structure/B2901785.png)


![5,5-Difluoro-2-aza-spiro[5.3]nonane hydrochloride](/img/structure/B2901788.png)
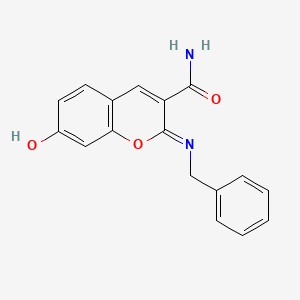
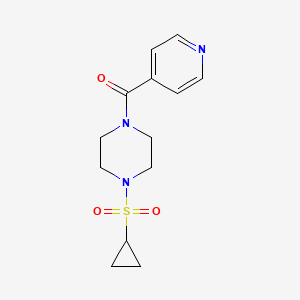
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2901793.png)
